3,5-Dichloro-4-fluorophenylacetic acid
Description
Molecular Architecture and Stereochemical Properties
The molecular architecture of 3,5-dichloro-4-fluorophenylacetic acid is characterized by a benzene ring bearing three halogen substituents in a specific geometric arrangement, with an acetic acid side chain attached at the meta position relative to the fluorine atom. The compound adopts the International Union of Pure and Applied Chemistry name 2-(3,5-dichloro-4-fluorophenyl)acetic acid, reflecting its systematic structural organization. The molecular framework consists of an eight-carbon skeleton with five hydrogen atoms, two chlorine atoms, one fluorine atom, and two oxygen atoms, creating a highly electronegative environment around the aromatic core.
The stereochemical properties of this compound are fundamentally influenced by the electronic effects of the halogen substituents. The fluorine atom occupies the para position relative to the acetic acid chain, while the two chlorine atoms are positioned symmetrically at the meta positions relative to the fluorine. This substitution pattern creates a unique electronic distribution that affects both the planarity of the aromatic system and the orientation of the carboxylic acid group. The chemical abstract service registry number 1803854-61-6 identifies this specific isomer, distinguishing it from other possible constitutional isomers.
The structural representation using simplified molecular-input line-entry system notation reveals the connectivity as C1=C(C=C(C(=C1Cl)F)Cl)CC(=O)O, which clearly demonstrates the carbon framework and halogen positioning. The International Chemical Identifier provides additional structural specificity through the identifier BAMDDVIXUNBUPH-UHFFFAOYSA-N, ensuring unambiguous chemical identification. The molecular geometry exhibits significant deviation from regular phenylacetic acid due to the steric and electronic effects of the multiple halogen substituents.
Crystallographic Analysis and Conformational Studies
Computational studies on halogenated phenylacetic acids provide valuable insights into the conformational behavior of 3,5-dichloro-4-fluorophenylacetic acid and related compounds. Density functional theory calculations performed at the B3LYP level using 6-311++G** basis sets have revealed that halogen substitution significantly affects the geometric parameters of phenylacetic acid derivatives. The presence of multiple halogen atoms introduces considerable steric effects that alter the optimal bond angles and distances throughout the molecular structure.
The internal bond angles within the aromatic ring system demonstrate notable deviations from the standard 120° expected for benzene derivatives. Computational analysis indicates that halogen substitution tends to increase certain bond angles while decreasing others, creating an asymmetric distribution of internal angles. The carbon atom bearing the fluorine substituent typically exhibits bond angles that exceed the normal aromatic values, while carbons adjacent to chlorine substituents show different angular deformations. These geometric distortions arise from the differing atomic radii and electronic properties of fluorine versus chlorine atoms.
Conformational analysis reveals that the carboxylic acid side chain can adopt multiple orientations relative to the aromatic plane. The rotation around the carbon-carbon bond connecting the benzene ring to the methylene group of the acetic acid moiety creates different conformational isomers with varying energetic stabilities. Most stable conformations are stabilized through hyperconjugative effects between the aromatic ring system and the electron-withdrawing carboxylic acid group. The highly electronegative halogen substituents further influence these conformational preferences by modifying the electron density distribution throughout the molecule.
Nuclear magnetic resonance spectroscopy studies on related halogenated phenylacetic acids indicate that conformational populations remain relatively stable across different solvent environments, suggesting that intramolecular effects dominate over intermolecular solvation forces. Infrared spectroscopic analysis typically reveals multiple carbonyl stretching frequencies, consistent with the presence of multiple conformational forms in equilibrium. The specific vibrational modes associated with the carbon-oxygen double bond provide direct evidence for conformational heterogeneity in both solution and solid phases.
Comparative Structural Analysis with Related Halogenated Phenylacetic Acids
Comparative analysis with other halogenated phenylacetic acid derivatives reveals the unique structural characteristics imparted by the 3,5-dichloro-4-fluoro substitution pattern. The molecular weight of 223.02 g/mol positions this compound among the heavier halogenated derivatives, comparable to other dichloro-fluoro substituted analogs such as 3,4-dichloro-5-fluorophenylacetic acid and 2,6-dichloro-4-fluorophenylacetic acid, which share identical molecular formulas and similar molecular weights.
Electronic property calculations demonstrate that the specific arrangement of halogens in 3,5-dichloro-4-fluorophenylacetic acid creates a unique electrostatic potential surface compared to other isomeric forms. The symmetrical placement of chlorine atoms at positions 3 and 5, with fluorine at position 4, generates a distinctive electron density distribution that affects both chemical reactivity and intermolecular interactions. This contrasts markedly with asymmetric substitution patterns found in compounds such as 3-chloro-4-fluorophenylacetic acid or 4-chloro-3-fluorophenylacetic acid, which exhibit different electronic characteristics.
The chemical database entries for related compounds provide a comprehensive framework for structural comparison. Matrix Scientific catalog data shows that 3,4-dichloro-5-fluorophenylacetic acid carries the chemical abstract service number 1803728-35-9, while 3,5-dichloro-2-fluorophenylacetic acid is identified by 1803807-77-3. These systematic variations in halogen positioning create a family of structurally related compounds with distinct properties, allowing for detailed structure-activity relationship studies.
Table 1: Comparative Molecular Parameters of Halogenated Phenylacetic Acids
| Compound | Molecular Formula | Molecular Weight | Chemical Abstract Service Number |
|---|---|---|---|
| 3,5-Dichloro-4-fluorophenylacetic acid | C₈H₅Cl₂FO₂ | 223.03 | 1803854-61-6 |
| 3,4-Dichloro-5-fluorophenylacetic acid | C₈H₅Cl₂FO₂ | 223.03 | 1803728-35-9 |
| 3,5-Dichloro-2-fluorophenylacetic acid | C₈H₅Cl₂FO₂ | 223.03 | 1803807-77-3 |
| 2,6-Dichloro-4-fluorophenylacetic acid | C₈H₅Cl₂FO₂ | 223.02 | 1803819-44-4 |
| 4,5-Dichloro-2-fluorophenylacetic acid | C₈H₅Cl₂FO₂ | 223.03 | 1807090-06-7 |
Reactivity descriptor analysis using Fukui function calculations indicates that the 3,5-dichloro-4-fluoro substitution pattern creates specific sites of enhanced or diminished reactivity compared to other halogenated analogs. The symmetrical chlorine positioning in 3,5-dichloro-4-fluorophenylacetic acid results in a more balanced electron withdrawal effect compared to asymmetric substitution patterns, potentially leading to different chemical behavior in synthetic applications and biological systems.
Vibrational spectroscopic comparisons reveal that the specific halogen arrangement affects the characteristic frequencies of both aromatic carbon-carbon stretching modes and carboxylic acid functional group vibrations. The 3,5-dichloro-4-fluoro pattern produces a distinctive fingerprint region in infrared spectra that can be used for analytical identification and purity assessment. These spectroscopic differences arise from the unique coupling between halogen-modified aromatic vibrations and the carboxylic acid side chain dynamics.
The three-dimensional conformational landscapes of different halogenated phenylacetic acids show significant variations depending on the halogen substitution pattern. While all these compounds share similar basic conformational preferences driven by hyperconjugative stabilization, the specific energy barriers between conformers and the relative populations of different forms vary considerably. The 3,5-dichloro-4-fluoro compound exhibits conformational behavior that reflects the combined steric and electronic influences of its particular halogen arrangement, creating a unique conformational profile within this family of related structures.
Properties
IUPAC Name |
2-(3,5-dichloro-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDDVIXUNBUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method includes the chlorination and fluorination of phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as chlorine or fluorine gas, and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 3,5-Dichloro-4-fluorophenylacetic acid may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-fluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,5-Dichloro-4-fluorophenylacetic acid is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorophenylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3,5-Dichloro-4-fluorophenylacetic acid, along with their similarity scores and distinguishing features, derived from computational or empirical structural analyses .
| Compound Name | CAS No. | Substituents | Similarity Score | Key Differences from Target Compound |
|---|---|---|---|---|
| 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid | 1000544-58-0 | 3,5-dimethyl, 4-F | 1.00 | Methyl groups replace Cl at 3,5 positions |
| 2-(3-Fluoro-4-methylphenyl)acetic acid | 261951-74-0 | 3-F, 4-methyl | 0.97 | Single F at 3; methyl at 4; no Cl substituents |
| 2-(2-Fluoro-5-methylphenyl)acetic acid | 203314-27-6 | 2-F, 5-methyl | 0.97 | F at 2 (vs. 4); methyl at 5 (vs. Cl) |
| 2,4,6-Trifluorophenylacetic acid | 209991-63-9 | 2,4,6-trifluoro | 0.95 | Three F substituents; no Cl atoms |
Structural and Electronic Effects
- Substituent Type : Replacement of chlorine with methyl groups (e.g., 1000544-58-0) reduces electron-withdrawing effects, likely decreasing acetic acid acidity (higher pKa) compared to the target compound. Chlorine’s electronegativity enhances acid dissociation, making the target compound more acidic than methyl-substituted analogs .
- Substituent Position : Fluorine at position 2 (203314-27-6) versus 4 (target) alters steric and electronic interactions. Para-substituted fluorine (target) allows symmetric resonance effects, while ortho-substitution may hinder rotation or binding in biological systems.
Research Findings and Implications
- Acidity : The target compound’s pKa is expected to be lower (more acidic) than methyl-substituted analogs due to chlorine’s electron-withdrawing effects.
- Solubility : Dichloro substitution may reduce aqueous solubility compared to trifluoro derivatives (209991-63-9), impacting formulation strategies.
- Thermal Stability : Chlorine’s higher atomic mass and bond strength could improve thermal stability relative to fluorine analogs.
Biological Activity
3,5-Dichloro-4-fluorophenylacetic acid (DCFPA) is a compound of considerable interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8Cl2F O2
- Molecular Weight : 251.08 g/mol
The compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, which significantly influences its reactivity and interaction with biological targets.
The biological activity of DCFPA is primarily attributed to its interactions with specific enzymes and receptors. The halogen substituents enhance its binding affinity to various molecular targets, potentially leading to:
- Enzyme Inhibition : DCFPA may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate gene expression and cell survival.
Biological Activities
Research indicates that DCFPA exhibits several notable biological activities:
- Antimicrobial Properties : DCFPA has demonstrated antimicrobial effects against various bacterial strains, suggesting its potential as an antibiotic agent.
- Antifungal Activity : Investigations have indicated potential antifungal properties, expanding its applicability in treating fungal infections.
- Anticancer Potential : Preliminary data suggest that DCFPA may induce apoptosis in cancer cell lines through modulation of oxidative stress pathways.
Antimicrobial and Antifungal Studies
A study explored the antimicrobial efficacy of DCFPA against several bacterial strains. The results indicated that DCFPA exhibited significant inhibition zones compared to control groups, highlighting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 18 | 0 |
| C. albicans | 16 | 0 |
Anticancer Activity
In vitro studies assessed the cytotoxic effects of DCFPA on various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The compound induced apoptosis in these cell lines, with IC50 values indicating significant potency.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of oxidative stress |
| HT29 | 4.8 | Apoptosis via caspase activation |
Q & A
Q. What are the optimal synthetic routes for 3,5-Dichloro-4-fluorophenylacetic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves halogenation of phenylacetic acid derivatives. For example, chlorination and fluorination can be achieved using reagents like SOCl₂ and Selectfluor® under controlled temperatures (40–60°C) . Post-synthesis, purity validation requires HPLC with UV detection (λ = 210–254 nm) coupled with mass spectrometry (LC-MS/MS) to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 222.98) and rule out byproducts such as 3,5-dichloro-4-hydroxybenzoic acid . Calibration against certified reference standards (e.g., CAS RN 705-79-3 for structural analogs) is critical .
Q. How can researchers characterize the structural and electronic properties of 3,5-Dichloro-4-fluorophenylacetic acid?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H NMR (δ 3.6–3.8 ppm for CH₂COOH; δ 7.1–7.4 ppm for aromatic protons) and ¹⁹F NMR (δ -110 to -115 ppm for fluorinated aryl groups) .
- FT-IR spectroscopy : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl/C-F vibrations) .
- X-ray crystallography : To resolve steric effects from the 3,5-dichloro and 4-fluoro substituents, which influence molecular packing .
Q. What are the key solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperatures (4–40°C) reveal degradation via hydrolysis of the acetic acid moiety under alkaline conditions. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended .
Advanced Research Questions
Q. How can contradictory LC-MS/MS data for fluorinated analogs be resolved in quantitative analysis?
- Methodological Answer : Contradictions often arise from isobaric interference (e.g., with 3-Chloro-4-fluorophenylacetic acid, m/z 188.58) or matrix effects. Strategies include:
- Chromatographic separation : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to resolve co-eluting peaks .
- High-resolution MS (HRMS) : Employ Q-TOF instruments (resolving power >30,000) to distinguish isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) .
- Internal standards : Isotopically labeled analogs (e.g., ¹³C₆-3,5-Dichloro-4-fluorophenylacetic acid) normalize recovery rates .
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that:
- Substituent positioning : The 4-fluoro group enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
- Derivatization : Esterification of the acetic acid moiety (e.g., methyl ester) improves cell permeability, as shown in cytotoxicity assays against HeLa cells (IC₅₀ reduction from 50 μM to 12 μM) .
- Co-crystallization : X-ray diffraction with target enzymes (e.g., PDB deposition) identifies key hydrogen bonds and halogen interactions .
Q. How can ecological toxicity assessments address data gaps for this compound?
- Methodological Answer : Use tiered testing frameworks:
- Acute toxicity : Daphnia magna assays (48-h EC₅₀) under OECD 202 guidelines. Preliminary data for analogs (e.g., 4-Chloro-3-ethoxy-2-fluorophenylacetic acid) show EC₅₀ > 10 mg/L .
- Bioaccumulation : Log Kₒw (octanol-water partition coefficient) predictions via EPI Suite™. For 3,5-Dichloro-4-fluorophenylacetic acid, estimated log Kₒw = 2.8 suggests low bioaccumulation potential .
- Degradation : Soil microcosm studies under ISO 11266 to monitor half-life (t₁/₂) via LC-MS/MS .
Data Contradiction and Troubleshooting
Q. How should researchers reconcile discrepancies in reported melting points or spectral data?
- Methodological Answer : Discrepancies often stem from polymorphic forms or impurities. Solutions include:
- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate pure polymorphs .
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., endothermic peaks at 68–70°C) .
- Cross-validation : Compare data with authenticated databases (e.g., PubChem, EPA DSSTox) .
Q. What experimental controls are essential in in vitro bioactivity studies to avoid false positives?
- Methodological Answer : Implement:
- Solvent controls : DMSO concentrations ≤0.1% to prevent cytotoxicity .
- Scaffold controls : Use non-halogenated phenylacetic acid to isolate halogen-specific effects .
- Enzyme activity assays : Include positive inhibitors (e.g., indomethacin for COX-2) to validate assay sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
